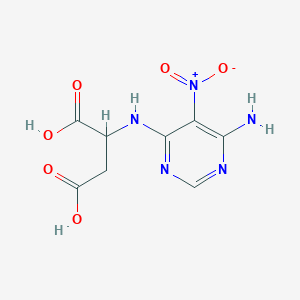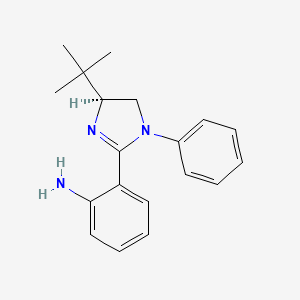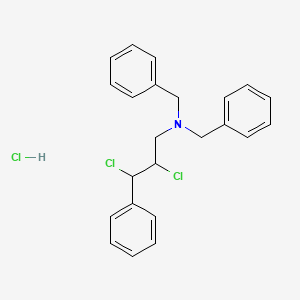
N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine: is an organic compound with the molecular formula C23H23Cl2N It is characterized by the presence of two benzyl groups, two chlorine atoms, and a phenyl group attached to a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine typically involves the reaction of benzyl chloride with 2,3-dichloro-3-phenylpropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine is used as a building block for the synthesis of more complex molecules
Biology: The compound may be used in biological research to study its effects on cellular processes and interactions with biomolecules. Its structural features make it a potential candidate for investigating receptor binding and enzyme inhibition.
Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it useful in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structural features allow it to bind to specific sites on these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- N,N-dibenzyl-3-bromopropan-1-amine
- N,N-dibenzyl-2,3-dichloro-3-phenylpropan-1-amine
Comparison: N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine is unique due to the presence of both chlorine atoms and a phenyl group on the propan-1-amine backbone. This combination of structural features distinguishes it from other similar compounds, which may have different substituents or functional groups. The specific arrangement of these groups can influence the compound’s reactivity, binding affinity, and overall properties.
Propiedades
Número CAS |
5443-67-4 |
|---|---|
Fórmula molecular |
C23H24Cl3N |
Peso molecular |
420.8 g/mol |
Nombre IUPAC |
N,N-dibenzyl-2,3-dichloro-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C23H23Cl2N.ClH/c24-22(23(25)21-14-8-3-9-15-21)18-26(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20;/h1-15,22-23H,16-18H2;1H |
Clave InChI |
VTXRBYJSACGFDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(C3=CC=CC=C3)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



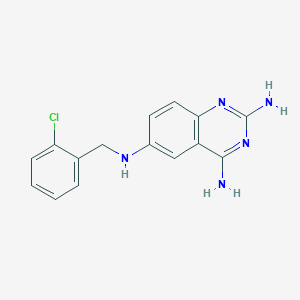
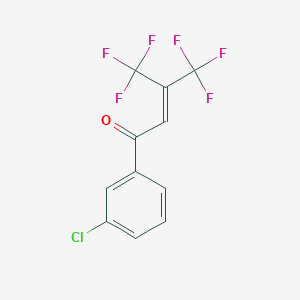
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
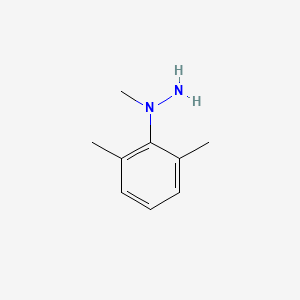





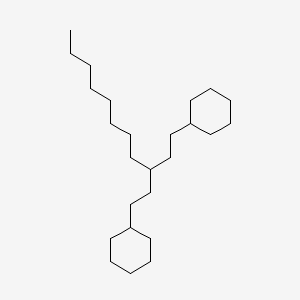
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
